![molecular formula C18H18N2O3S B125018 5-[[4-[2-(3-Methyl-2-pyridinyl)ethoxy]phenyl] methyl]-2,4-thiazolidinedione CAS No. 105355-33-7](/img/structure/B125018.png)
5-[[4-[2-(3-Methyl-2-pyridinyl)ethoxy]phenyl] methyl]-2,4-thiazolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[[4-[2-(3-Methyl-2-pyridinyl)ethoxy]phenyl] methyl]-2,4-thiazolidinedione, commonly known as PPARγ agonist, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. PPARγ agonist is a member of the thiazolidinedione class of drugs that are used to treat type 2 diabetes.
Mechanism Of Action
PPARγ agonist works by activating the peroxisome proliferator-activated receptor gamma (PPARγ) in the body. PPARγ is a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism. Activation of PPARγ leads to increased insulin sensitivity, decreased insulin resistance, and improved glucose uptake in the body.
Biochemical And Physiological Effects
PPARγ agonist has been shown to have several biochemical and physiological effects. It has been shown to decrease inflammation by inhibiting the production of pro-inflammatory cytokines. PPARγ agonist also has anti-tumor properties and has been shown to induce apoptosis in cancer cells. Additionally, it has been shown to improve insulin sensitivity, decrease insulin resistance, and reduce blood glucose levels in patients with type 2 diabetes.
Advantages And Limitations For Lab Experiments
PPARγ agonist has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has also been extensively studied, and there is a significant amount of literature on its properties and potential therapeutic applications. However, there are also limitations to using PPARγ agonist in lab experiments. It can be toxic at high concentrations, and its effects on the body can be complex and difficult to interpret.
Future Directions
There are several future directions for research on PPARγ agonist. One direction is to explore its potential therapeutic applications in the treatment of Alzheimer's disease. PPARγ agonist has been shown to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease. Another direction is to investigate the effects of PPARγ agonist on the gut microbiome. There is evidence that PPARγ agonist may have a beneficial effect on the gut microbiome and may be useful in the treatment of inflammatory bowel disease. Finally, there is a need for further research on the safety and toxicity of PPARγ agonist, particularly in long-term use.
Synthesis Methods
PPARγ agonist is synthesized by reacting 2-(3-Methyl-2-pyridinyl) ethanol with 4-bromo-benzyl bromide in the presence of potassium carbonate to form 4-[2-(3-Methyl-2-pyridinyl) ethoxy] benzyl bromide. This intermediate is then reacted with 5-methyl-2,4-thiazolidinedione in the presence of a palladium catalyst to form PPARγ agonist.
Scientific Research Applications
PPARγ agonist has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties. PPARγ agonist has been used in the treatment of various diseases, including type 2 diabetes, obesity, cancer, and Alzheimer's disease.
properties
CAS RN |
105355-33-7 |
|---|---|
Product Name |
5-[[4-[2-(3-Methyl-2-pyridinyl)ethoxy]phenyl] methyl]-2,4-thiazolidinedione |
Molecular Formula |
C18H18N2O3S |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
5-[[4-[2-(3-methylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H18N2O3S/c1-12-3-2-9-19-15(12)8-10-23-14-6-4-13(5-7-14)11-16-17(21)20-18(22)24-16/h2-7,9,16H,8,10-11H2,1H3,(H,20,21,22) |
InChI Key |
UFIIPYBZDKGWEI-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CC=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 |
Canonical SMILES |
CC1=C(N=CC=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



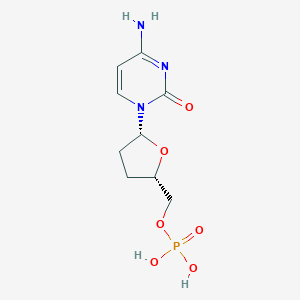
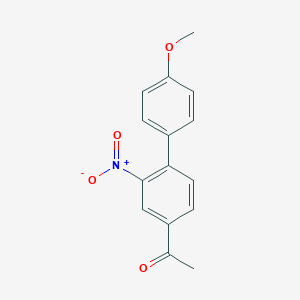
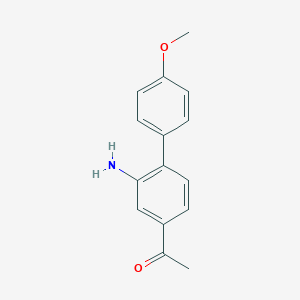
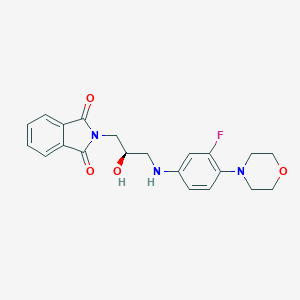
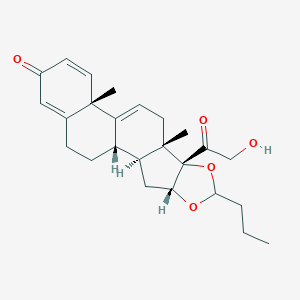
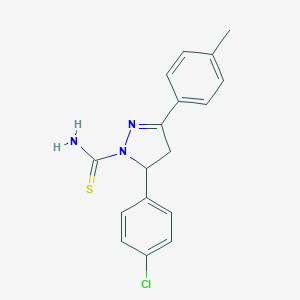
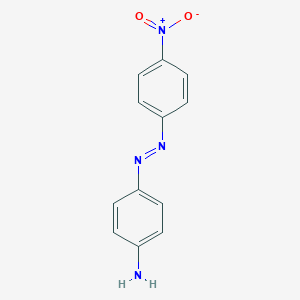
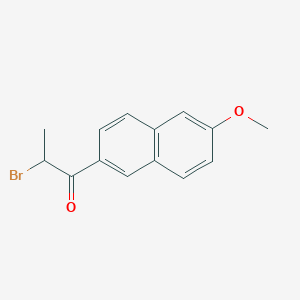

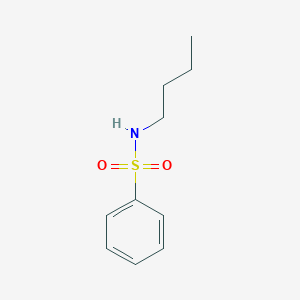
![2-[3-fluoro-4-(4-methoxyphenyl)phenyl]propanoic Acid](/img/structure/B124964.png)
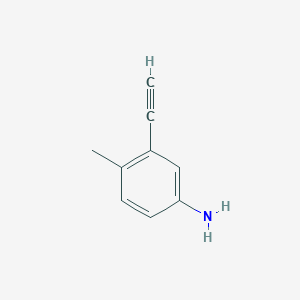
![N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]acetamide](/img/structure/B124973.png)
